molecular formula C16H19FN6O B2928062 (Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one CAS No. 1049459-21-3

(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

Cat. No. B2928062
M. Wt: 330.367
InChI Key: ZJNDLMLRAAZFFM-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C16H19FN6O and its molecular weight is 330.367. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves condensation reactions, demonstrating the versatility of synthetic strategies to create complex molecules with potential for biological applications. The characterization of these compounds includes spectroscopic methods and X-ray crystallography, confirming their molecular structures and providing insights into their chemical properties (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Certain synthesized compounds have shown moderate antibacterial and anthelmintic activity, highlighting their potential in antimicrobial research. This suggests a pathway for developing new treatments for bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).

Molecular Structure and Drug Design

  • The detailed molecular structure analysis through X-ray diffraction studies sheds light on the three-dimensional architecture of these compounds, which is crucial for understanding their interaction with biological targets. This structural information is fundamental for drug design, allowing for the optimization of therapeutic efficacy and safety (Oezbey et al., 1998).

Antifungal and Antimicrobial Activities

  • Synthesized derivatives have shown significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp., as well as promising antimicrobial activity. This indicates their potential as lead compounds in the development of new antifungal and antimicrobial agents (Upadhayaya et al., 2004).

Novel Therapeutic Applications

  • The exploration of cinnamide derivatives for their anti-ischemic activity, demonstrating effective protection against cerebral infarction, opens new avenues for the treatment of neurodegenerative diseases. The protective effect on cerebral infarction highlights the potential therapeutic applications of these compounds in treating stroke and possibly other neurodegenerative conditions (Zhong et al., 2018).

properties

IUPAC Name

(Z)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h2-7H,8-12H2,1H3/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNDLMLRAAZFFM-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

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